molecular formula C19H18N2O4 B2644892 4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034289-15-9

4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No. B2644892
CAS RN: 2034289-15-9
M. Wt: 338.363
InChI Key: CFXZOOFDMILCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, BZPAA.

Scientific Research Applications

Ultrasound-Assisted Synthesis and Antitubercular Applications

Ultrasound-Assisted Synthesis of Anti-Tubercular Compounds : Novel derivatives synthesized using ultrasound technology showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These findings highlight the potential of such compounds in the development of new antitubercular therapies. The synthesized azetidinone derivatives were evaluated for their physicochemical properties, including ADMET, suggesting their suitability as potential leads in drug discovery (Nimbalkar et al., 2018).

HLE Inhibition and Potential Therapeutic Applications

Beta-Lactam Inhibitors of Human Leukocyte Elastase : A study on the stereospecific synthesis of azetidin-2-ones demonstrated their inhibitory potency for human leukocyte elastase (HLE), indicating their potential therapeutic applications in treating conditions mediated by HLE (Finke et al., 1995).

Molecular Docking and ADMET Analysis

Molecular Docking and ADMET Properties : The study conducted molecular docking and ADMET analysis to understand the interaction with essential enzymes and predict the safety profile of synthesized compounds. This approach is crucial in identifying promising leads with high efficacy and low toxicity for further development in pharmaceutical research.

Catalytic Activities and DNA Binding

Catalytic and DNA Binding Activities : Schiff base ligands and their metal complexes have been studied for their catalytic activities and their ability to bind with DNA. These studies provide insights into the potential applications of such compounds in catalysis and as tools for studying biological systems (El‐Gammal et al., 2021).

Anticancer Activity

Synthesis and Anticancer Evaluation : Tetrahydrobenzofuran derivatives have been synthesized and evaluated for their anticancer activity, demonstrating the potential of such compounds in developing new anticancer therapies. The nature of substituents on the phenyl ring was found to significantly affect the activity (Pandit & Kapadiya, 2019).

properties

IUPAC Name

4-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12-7-14(9-18(22)20(12)2)24-15-10-21(11-15)19(23)17-8-13-5-3-4-6-16(13)25-17/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXZOOFDMILCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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